

Methoxyvone (CAS 82517-12-2): A Technical Guide to Research Applications

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Compound of Interest		
Compound Name:	Methoxyvone	
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Abstract

Methoxyvone, identified by the CAS number 82517-12-2, is chemically known as 5-Methyl-7-methoxyisoflavone. This synthetic isoflavone has garnered attention across various research fields for its potential biological activities. Initially marketed as a bodybuilding supplement, its efficacy in that arena has been a subject of scientific debate. However, emerging research has illuminated its potential applications as an antioxidant, a remyelinating agent, an inhibitor of the NF-κB signaling pathway, and an aromatase inhibitor. This technical guide provides a comprehensive overview of the current state of research on Methoxyvone, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support further investigation by the scientific community.

Chemical and Physical Properties



Property	Value	Reference
CAS Number	82517-12-2	[1]
Molecular Formula	C17H14O3	[1]
Molecular Weight	266.29 g/mol	[1]
IUPAC Name	7-Methoxy-5-methyl-3-phenyl- 4H-chromen-4-one	[1]
Synonyms	Methoxyvone, 5-Methyl-7- methoxyisoflavone	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	116-120 °C	[2]
Solubility	Insoluble in water	[2]

Research Applications Anabolic and Ergogenic Effects: A Controversial History

Methoxyvone was initially promoted as a non-steroidal anabolic agent for increasing muscle mass and endurance.[2] The claims were largely based on early animal studies and a U.S. patent that suggested isoflavones could lower cortisol levels and increase protein synthesis.[3]

However, a key clinical study on resistance-trained males supplemented with 800 mg/day of 5-methyl-7-methoxyisoflavone for eight weeks found no significant effects on changes in body weight, body mass index, or performance markers like bench press and leg press 1-RM.[3] While a significant reduction in body fat percentage was noted in the methoxyisoflavone group, the overall conclusion was that the supplement did not support the purported ergogenic claims. [3]

In vitro studies on other isoflavones, such as genistein and daidzein, have shown some anabolic activity in C2C12 myotubes, suggesting a potential for isoflavones to influence muscle cell growth.[4][5] These studies indicate that isoflavones can increase myotube diameter and



the expression of muscle-specific proteins like myosin heavy chain (MHC), potentially through estrogen receptor-mediated signaling and modulation of IGF-1 expression.[4]

Table 2.1: Effects of Isoflavones on C2C12 Myotubes

Compound	Concentration	Effect on Myotube Diameter	Effect on Myosin Heavy Chain (MHC) Expression	Reference
Soy Extract	0.05 μg/mL	Significant Increase	Significant Increase	[4]
Genistein	0.001 μΜ	Significant Increase	Significant Increase	[4]
Daidzein	0.0021 μΜ	No Significant Change	Weaker Increase	[5]
Glycitein	0.0006 μΜ	No Significant Change	Weaker Increase	[5]

Note: Data for 5-Methyl-7-methoxyisoflavone in a similar in vitro muscle cell model is not currently available in the reviewed literature.

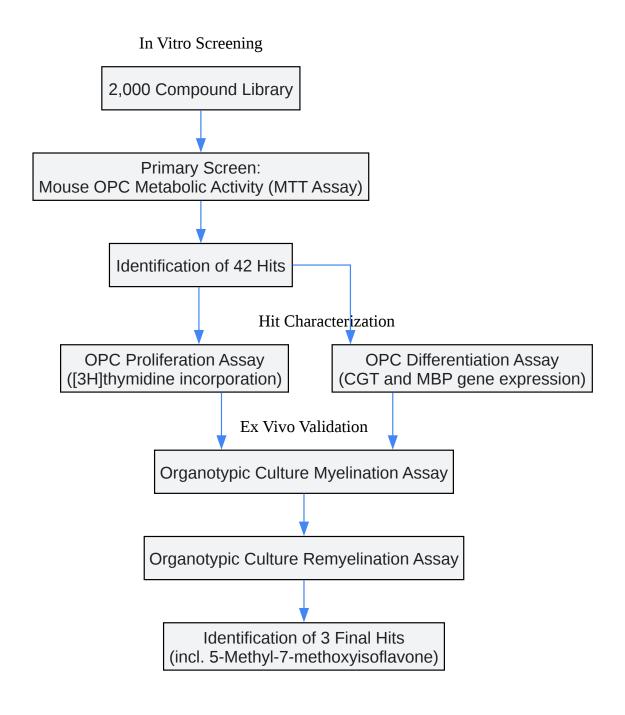
Remyelinating Potential in Neurological Disorders

A significant area of interest for **Methoxyvone** is its potential role in promoting remyelination, the process of regenerating the myelin sheath around axons, which is crucial for proper nerve function and is damaged in diseases like multiple sclerosis.

In a large-scale screening of a library of 2,000 compounds, 5-methyl-7-methoxyisoflavone (incorrectly labeled as '**methoxyvone**' in the library) was identified as one of three molecules that showed positive results in promoting oligodendrocyte precursor cell (OPC) proliferation and differentiation, as well as in myelination and remyelination in organotypic cultures.[6]

Experimental Workflow for Screening Remyelinating Compounds





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Caption: Workflow for the identification of remyelinating compounds.



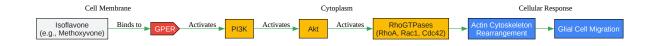
The study found that 5-methyl-7-methoxyisoflavone significantly up-regulated the mRNA levels of ceramide galactosyltransferase (CGT) and myelin basic protein (MBP), which are key markers for early and late-stage oligodendrocyte differentiation, respectively.[6]

Table 2.2: Effect of 5-Methyl-7-methoxyisoflavone on OPC Differentiation Markers

Gene	Fold Increase (vs. Vehicle)	Stage of Differentiation	Reference
CGT	> 1.5	Early	[6]
MBP	> 2.4	Late	[6]

Proposed Signaling Pathway for Isoflavone-Mediated Effects on Glial Cells

While the specific pathway for 5-Methyl-7-methoxyisoflavone is yet to be fully elucidated, research on other isoflavones suggests a potential mechanism involving the G-protein-coupled estrogen receptor (GPER) and downstream signaling cascades that influence cell migration and differentiation, crucial processes in remyelination.



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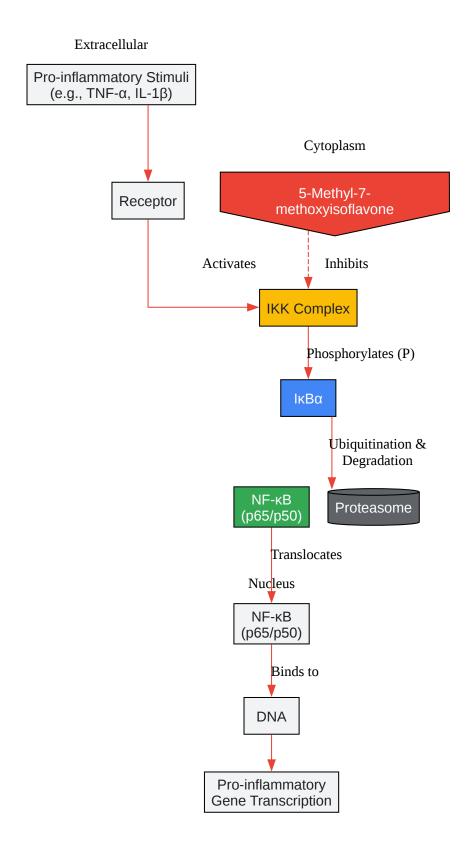
Caption: Proposed isoflavone signaling pathway in glial cells.

Inhibition of NF-κB Signaling Pathway

5-Methyl-7-methoxyisoflavone has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor involved in inflammatory responses, and its dysregulation is implicated in numerous inflammatory diseases and cancers.

Canonical NF-kB Signaling Pathway and Point of Inhibition





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Caption: Canonical NF-kB signaling pathway and proposed inhibition.



While specific IC₅₀ values for 5-Methyl-7-methoxyisoflavone's inhibition of NF- κ B are not readily available, studies on similar methoxyisoflavones demonstrate the potential for this class of compounds to suppress inflammatory responses by preventing the degradation of I κ B α and the subsequent nuclear translocation of NF- κ B.[8]

Aromatase Inhibition

Methoxyvone is also reported to be an inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the conversion of androgens to estrogens.[7] Aromatase inhibitors are a critical class of drugs for the treatment of hormone-dependent breast cancer.

While direct IC₅₀ values for 5-Methyl-7-methoxyisoflavone are not available in the reviewed literature, studies on structurally similar methylated flavones have shown potent aromatase inhibition. For example, 7-methoxyflavone and 7,4'-dimethoxyflavone have IC₅₀ values of 1.9 μ M and 9.0 μ M, respectively.[9]

Table 2.3: Aromatase Inhibition by Methylated Flavones

Compound	IC ₅₀ (μΜ)	Reference
7-Methoxyflavone	1.9	[9]
7,4'-Dimethoxyflavone	9.0	[9]
Chrysin (5,7-dihydroxyflavone)	4.2	[9]
5,7-Dimethoxyflavone	123	[9]

Note: This data provides a comparative context for the potential aromatase inhibitory activity of 5-Methyl-7-methoxyisoflavone.

Experimental Protocols Aromatase Inhibition Assay (Fluorometric)

This protocol is adapted from a common method for assessing aromatase inhibition using a fluorogenic substrate.

Materials:



- Recombinant human aromatase (CYP19A1)
- Fluorogenic aromatase substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin, MFC)
- NADPH regenerating system
- Test compound (5-Methyl-7-methoxyisoflavone) dissolved in DMSO
- Positive control (e.g., Letrozole)
- 96-well microtiter plates
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of 5-Methyl-7-methoxyisoflavone and the positive control in DMSO.
- In a 96-well plate, add the recombinant human aromatase and the test compound dilutions.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding the aromatase substrate and NADPH regenerating system mixture.
- Immediately measure the fluorescence (e.g., Ex/Em = 488/527 nm) over time.
- Calculate the rate of the enzymatic reaction for each concentration of the test compound.
- Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.[10]

NF-κB Activation Assay (Western Blot for IκBα Degradation)

This protocol outlines a method to assess NF- κ B activation by measuring the degradation of its inhibitory protein, $I\kappa$ B α .



Materials:

- Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)
- Pro-inflammatory stimulus (e.g., lipopolysaccharide, LPS)
- Test compound (5-Methyl-7-methoxyisoflavone)
- · Cell lysis buffer
- Protein assay kit (e.g., BCA)
- SDS-PAGE equipment
- · Western blotting equipment
- Primary antibodies: anti-IκBα, anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of 5-Methyl-7-methoxyisoflavone for 1-2 hours.
- Stimulate the cells with the pro-inflammatory agent (e.g., LPS) for a predetermined time (e.g., 30 minutes).
- Lyse the cells and determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with the primary anti-IκBα antibody overnight at 4°C.



- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Re-probe the membrane with an anti-β-actin antibody as a loading control.
- Quantify the band intensities using densitometry software and normalize the IκBα levels to the loading control to determine the extent of degradation.

Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

This protocol is a generalized method for assessing the effect of a test compound on OPC differentiation, based on the screening study that identified **Methoxyvone**.[6]

Materials:

- Purified mouse OPCs
- · OPC proliferation and differentiation media
- Test compound (5-Methyl-7-methoxyisoflavone)
- RNA extraction kit
- Reverse transcription kit
- qPCR reagents and instrument
- Primers for CGT, MBP, and a housekeeping gene (e.g., GAPDH)

Procedure:

- Culture purified mouse OPCs in proliferation medium.
- To induce differentiation, switch the cells to a differentiation medium containing various concentrations of 5-Methyl-7-methoxyisoflavone.



- Culture the cells for a specified period (e.g., 48 hours).
- Harvest the cells and extract total RNA.
- Synthesize cDNA from the extracted RNA.
- Perform qPCR using primers for CGT, MBP, and the housekeeping gene.
- Calculate the relative gene expression of CGT and MBP using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.

Conclusion and Future Directions

5-Methyl-7-methoxyisoflavone is a compound with a multifaceted research profile. While its initial application as an anabolic agent for athletes is not well-supported by clinical evidence, its potential in other therapeutic areas, particularly in promoting remyelination and as an anti-inflammatory and anti-cancer agent through NF-kB and aromatase inhibition, warrants further investigation.

For researchers, scientists, and drug development professionals, **Methoxyvone** represents a promising scaffold for the development of novel therapeutics. Future research should focus on:

- Determining specific IC₅₀ values for its inhibitory effects on NF-κB and aromatase to better quantify its potency.
- Elucidating the precise signaling pathways involved in its pro-remyelinating effects on oligodendrocytes.
- Conducting in vivo studies in animal models of multiple sclerosis, inflammatory diseases, and hormone-dependent cancers to validate the in vitro findings.
- Investigating its pharmacokinetic and pharmacodynamic properties to assess its bioavailability and metabolic fate.

The detailed protocols and summarized data in this guide provide a solid foundation for the scientific community to build upon and further explore the therapeutic potential of **Methoxyvone**.



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